Cas no 125622-12-0 (2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-6-[[2,3,6-trideoxy-3-(hydroxyamino)-3-C-methyl-4-O-methyl-a-L-arabino-hexopyranosyl]oxy]-,[4R-(4a,4aa,5aa,6a,12aa)]- (9CI))
![2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-6-[[2,3,6-trideoxy-3-(hydroxyamino)-3-C-methyl-4-O-methyl-a-L-arabino-hexopyranosyl]oxy]-,[4R-(4a,4aa,5aa,6a,12aa)]- (9CI) structure](https://de.kuujia.com/scimg/cas/125622-12-0x500.png)
125622-12-0 structure
Produktname:2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-6-[[2,3,6-trideoxy-3-(hydroxyamino)-3-C-methyl-4-O-methyl-a-L-arabino-hexopyranosyl]oxy]-,[4R-(4a,4aa,5aa,6a,12aa)]- (9CI)
2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-6-[[2,3,6-trideoxy-3-(hydroxyamino)-3-C-methyl-4-O-methyl-a-L-arabino-hexopyranosyl]oxy]-,[4R-(4a,4aa,5aa,6a,12aa)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-6-[[2,3,6-trideoxy-3-(hydroxyamino)-3-C-methyl-4-O-methyl-a-L-arabino-hexopyranosyl]oxy]-,[4R-(4a,4aa,5aa,6a,12aa)]- (9CI)
- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,...
- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-me
- 7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
- dactylocycline A
- (9Z)-9-[amino(hydroxy)methylidene]-4-chloro-7-(dimethylamino)-1,6a,10a,12-tetrahydroxy-3-methoxy-5-methyl-8,10,11-trioxo-5,5a,6,6a,7,8,9,10,10a,11-decahydrotetracen-5-yl 2,3,6-trideoxy-3-(hydroxyamino)-3-methyl-4-O-methylhexopyranoside
- AKOS040745717
- 125622-12-0
-
- Inchi: InChI=1S/C31H40ClN3O13/c1-11-26(46-7)28(2,34-44)10-15(47-11)48-29(3)12-9-30(42)23(35(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(45-6)20(32)19(17)29/h8,11-12,15,23,26,34,36-37,40,42-44H,9-10H2,1-7H3,(H2,33,41)
- InChI-Schlüssel: TUXHICHKDSJQIG-UHFFFAOYSA-N
- Lächelt: COC1C(C)OC(OC2(C3C(=C(C=C(O)C=3C(O)=C3C(C4(C(O)=C(C(=O)N)C(=O)C(N(C)C)C4(CC23)O)O)=O)OC)Cl)C)CC1(C)NO
Berechnete Eigenschaften
- Genaue Masse: 697.2251
- Monoisotopenmasse: 697.224966
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1440
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 251
- Tautomerzahl: 132
- Oberflächenladung: 0
- XLogP3: 0.2
Experimentelle Eigenschaften
- Dichte: 1.59
- Siedepunkt: 845.3°Cat760mmHg
- Flammpunkt: 465°C
- Brechungsindex: 1.683
- PSA: 250.8
2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-6-[[2,3,6-trideoxy-3-(hydroxyamino)-3-C-methyl-4-O-methyl-a-L-arabino-hexopyranosyl]oxy]-,[4R-(4a,4aa,5aa,6a,12aa)]- (9CI) Verwandte Literatur
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
5. Caper tea
125622-12-0 (2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-6-[[2,3,6-trideoxy-3-(hydroxyamino)-3-C-methyl-4-O-methyl-a-L-arabino-hexopyranosyl]oxy]-,[4R-(4a,4aa,5aa,6a,12aa)]- (9CI)) Verwandte Produkte
- 2679951-20-1(rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo3.2.0heptane-6,6-dione, cis)
- 2035036-18-9((2E)-3-(furan-2-yl)-1-{3-4-(phenoxymethyl)-1H-1,2,3-triazol-1-ylazetidin-1-yl}prop-2-en-1-one)
- 849938-01-8((R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol)
- 2034598-81-5(N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide)
- 75894-42-7(ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate)
- 893988-03-9(ethyl 2-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamido)benzoate)
- 2171260-70-9(2-(3-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}cyclobutyl)acetic acid)
- 1695221-72-7(3-bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 2768332-30-3(Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate)
- 2228289-53-8(2-(2,3-dihydro-1-benzofuran-7-yl)butanedioic acid)
Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
